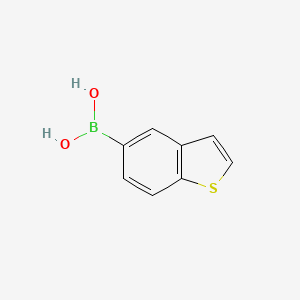

5-Benzothiopheneboronic acid

Descripción general

Descripción

5-Benzothiopheneboronic acid is a biochemical used for proteomics research . It has a molecular formula of C8H7BO2S and a molecular weight of 178.02 .

Synthesis Analysis

5-Benzothiopheneboronic acid has been synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner . A wide range of 3-substituted benzothiophenes were synthesized from these starting materials . The synthesis of diverse multisubstituted benzothiophene derivatives involving a pentacyclic compound was achieved by virtue of the good functional group tolerance and versatile C2 functionalizations .Molecular Structure Analysis

The molecular structure of 5-Benzothiopheneboronic acid is represented by the formula C8H7BO2S . Its average mass is 178.016 Da and its monoisotopic mass is 178.025986 Da .Chemical Reactions Analysis

5-Benzothiopheneboronic acid has been used in the synthesis of phosphorescent sensor for quantification of copper (II) ion, UV promoted phenanthridine syntheses . It has also been involved in the preparation of CYP11B1 inhibitors for treatment of cortisol dependent diseases, PDE4 inhibitors, and Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Benzothiopheneboronic acid include a molecular formula of C8H7BO2S and a molecular weight of 178.02 .Aplicaciones Científicas De Investigación

Diagnostic and Therapeutic Applications

5-Benzothiopheneboronic acid, due to its boronic acid moiety, can form reversible complexes with polyols, including sugars. This property is utilized in the development of diagnostic tools and therapeutic strategies. For instance, it can be used in the detection of sialic acid, which is significant in biology and noninvasive cytology. The interaction with sialic acid opens new avenues for targeted drug delivery systems .

Sensing Applications

In analytical chemistry, boronic acids, including 5-Benzothiopheneboronic acid, are known for their utility in sensing applications. They can interact with diols and strong Lewis bases, leading to their use in homogeneous assays or heterogeneous detection. This includes biological labeling, protein manipulation, and modification, as well as the development of therapeutics .

Drug Delivery Systems

The compound’s ability to form complexes with sugars makes it a candidate for drug delivery systems. It can be incorporated into polymers for the controlled release of insulin or used in the delivery of siRNA. These applications leverage the unique chemistry of boronic acids to improve the efficiency and targeting of drug delivery .

Materials Science

5-Benzothiopheneboronic acid has potential applications in materials science due to its optoelectronic properties. It can be used in the synthesis of benzothiophene motifs, which are valuable in the development of organic light-emitting devices (OLEDs), photovoltaics, and field-effect transistors .

Biochemical Research

In biochemistry, 5-Benzothiopheneboronic acid can be used to study the structure and function of complex biomacromolecules. It can serve as a building block for the synthesis of benzoheteroles, which have applications in the development of fluorescent probes for biological studies .

Analytical Chemistry

The boronic acid component of 5-Benzothiopheneboronic acid makes it useful in the development of sensor molecules for analytical environments. These sensor molecules can detect changes in physico-chemical properties, aiding in the analysis of various substances .

Mecanismo De Acción

Target of Action

5-Benzothiopheneboronic acid, also known as benzothiophene-5-boronic acid, is a biochemical used in proteomics research . .

Mode of Action

Boronic acids, in general, are known to interact with their targets through the boron atom, which can form reversible covalent bonds with biological molecules, particularly with hydroxyl groups in carbohydrates and serine residues in proteins .

Biochemical Pathways

Boronic acids are often used in suzuki-miyaura cross-coupling reactions, a powerful tool for forming carbon-carbon bonds in organic synthesis .

Pharmacokinetics

Boronic acids, in general, are known to have good bioavailability due to their ability to form reversible covalent bonds with biological molecules .

Result of Action

Boronic acids are often used in the synthesis of various organic compounds, suggesting that they may play a role in facilitating chemical reactions .

Action Environment

Boronic acids, in general, are known to be stable under a wide range of conditions, suggesting that they may be relatively insensitive to environmental factors .

Safety and Hazards

Propiedades

IUPAC Name |

1-benzothiophen-5-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BO2S/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-5,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVRZWFSXTOTWTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)SC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70586321 | |

| Record name | 1-Benzothiophen-5-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Benzothiopheneboronic acid | |

CAS RN |

845872-49-3 | |

| Record name | 1-Benzothiophen-5-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70586321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 845872-49-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-Amino-1-(4-methylphenyl)ethyl]dimethylamine](/img/structure/B1286034.png)

![3-[(2,4-Dimethoxyphenyl)amino]-3-oxopropanoic acid](/img/structure/B1286050.png)

![3-[(2,5-Dimethylphenyl)amino]-3-oxopropanoic acid](/img/structure/B1286051.png)

![2-[(1,3-Benzodioxol-5-ylcarbonyl)amino]benzoic acid](/img/structure/B1286056.png)